Oudemicin

Vue d'ensemble

Description

Oudemansin has strong antifungal properties and inhibits respiration in fungi.

Applications De Recherche Scientifique

Ouabain as a Biological Signal Inducer

Ouabain, a plant-derived steroid, has been identified as a biological inducer of intracellular calcium oscillations, which lead to the activation of transcription factors such as NF-κB in renal epithelial cells. This signaling mechanism suggests a novel role for ouabain as a physiological inducer of cellular responses involved in transcriptional regulation (Aizman et al., 2001).

Anti-inflammatory Effects in the Brain

Ouabain has been shown to have anti-inflammatory effects in the hippocampus, indicating its potential for treating inflammation-induced damage in the brain. These effects include the prevention of glial fibrillary acidic protein (GFAP) activation induced by lipopolysaccharide (LPS), suggesting ouabain's role in modulating brain inflammation and potentially contributing to neuroprotective strategies (Kinoshita et al., 2014).

Stimulation of Endothelin Release

Interestingly, ouabain has been found to stimulate the release and expression of endothelin, a potent vasoconstrictive peptide, from human endothelial cells without inhibiting the sodium pump. This effect highlights ouabain's complex role in vascular biology, possibly contributing to the regulation of vascular tone and blood pressure (Saunders & Scheiner-Bobis, 2004).

Propriétés

IUPAC Name |

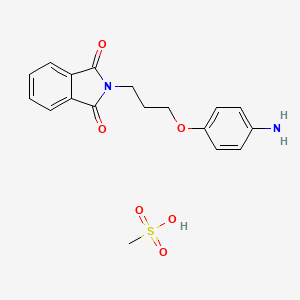

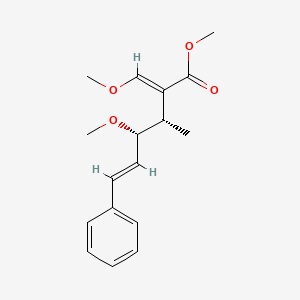

methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-13(15(12-19-2)17(18)21-4)16(20-3)11-10-14-8-6-5-7-9-14/h5-13,16H,1-4H3/b11-10+,15-12+/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBDENJOXQSLKO-NKAAJRRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=CC1=CC=CC=C1)OC)C(=COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CC=CC=C1)OC)/C(=C\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031462 | |

| Record name | Oudemansin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oudemansin A | |

CAS RN |

73341-71-6 | |

| Record name | Oudemansin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73341-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oudemansin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073341716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oudemansin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OUDEMANSIN A, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4T7P745Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does oudemansin exert its antifungal effects?

A1: Oudemansin belongs to a class of compounds known as (E)-β-methoxyacrylates, which function as potent inhibitors of mitochondrial respiration. [, ] They specifically target the cytochrome bc1 complex (complex III) in the electron transport chain, disrupting the flow of electrons and ultimately hindering ATP synthesis. [] This disruption of energy production is detrimental to fungal growth and survival.

Q2: What is the significance of the β-methoxyacrylate moiety in oudemansin's activity?

A2: The β-methoxyacrylate moiety is crucial for the antifungal activity of oudemansin. Studies have shown that structural modifications to this moiety, such as removal or alteration of the double bond, significantly reduce or abolish its inhibitory effects on fungal growth. []

Q3: Have any oudemansin-resistant fungi been identified? What are the potential mechanisms?

A3: While specific oudemansin-resistant fungi haven't been extensively reported in the provided research, resistance mechanisms could potentially involve mutations in the cytochrome bc1 complex genes, reducing oudemansin's binding affinity. [] Additionally, efflux pumps, which expel compounds from fungal cells, might also contribute to resistance development.

Q4: What is the molecular formula and weight of oudemansin A?

A4: The molecular formula of oudemansin A is C17H20O3, and its molecular weight is 272.34 g/mol. [, , ]

Q5: Which spectroscopic techniques are commonly employed to characterize oudemansin?

A5: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate the structure of oudemansin. [, , ] NMR provides detailed information about the compound's carbon and hydrogen framework, while mass spectrometry helps determine its molecular weight and fragmentation pattern.

Q6: How do structural modifications to oudemansin impact its antifungal activity?

A6: Studies have revealed a strong correlation between the structure of oudemansin and its biological activity. [, ] For instance, the presence of a conjugated double bond system in the β-methoxyacrylate moiety is crucial for potent antifungal activity. [] Modifications to the aromatic ring or the side chains can alter its potency and spectrum of activity against different fungal species. [, ]

Q7: Have any synthetic analogues of oudemansin been developed? What are their advantages?

A7: Yes, the discovery of oudemansin's potent antifungal activity has spurred the development of numerous synthetic analogues. [, ] These synthetic derivatives often aim to improve upon the natural compound's properties, such as enhancing its stability, broadening its antifungal spectrum, and reducing its potential for resistance development.

Q8: What is the role of the isoprene units in oudemansin's structure and activity?

A8: Oudemansin derivatives often possess one or two isoprene units attached to the core structure. The configuration and position of these units can influence the molecule's three-dimensional shape and, consequently, its binding affinity to the target site, impacting its antifungal potency. [, ]

Q9: Is oudemansin a stable compound? How does its stability affect its potential applications?

A9: While oudemansin exhibits potent antifungal activity, it can be susceptible to degradation under certain conditions, such as exposure to light, heat, or acidic environments. [] This instability poses challenges for its formulation and storage, potentially limiting its practical applications.

Q10: What strategies can be employed to improve the stability and solubility of oudemansin for various applications?

A10: Researchers are exploring various formulation strategies to overcome these limitations, such as encapsulation in nanoparticles, complexation with cyclodextrins, and development of more stable prodrugs. [] These approaches aim to protect the compound from degradation, improve its solubility in aqueous media, and enhance its bioavailability.

Q11: What are some common in vitro assays used to evaluate the antifungal activity of oudemansin and its derivatives?

A11: Researchers often employ assays like the agar diffusion method and microbroth dilution assays to assess the antifungal activity of oudemansin. [, ] These methods measure the compound's ability to inhibit the growth of various fungal strains, providing insights into its potency and spectrum of activity.

Q12: What is the significance of using natural substrates in oudemansin production?

A12: Utilizing natural substrates for oudemansin production can potentially enhance the diversity of metabolites produced by the fungi. [] This approach mimics the natural environment of the fungi, potentially leading to the discovery of novel oudemansin derivatives with unique biological activities.

Q13: What are the ecological implications of oudemansin production by basidiomycetes?

A13: The production of oudemansin by basidiomycetes in their natural environment, primarily on wood substrates, suggests its potential role in ecological competition. [, ] These fungi may utilize oudemansin to inhibit the growth of competing microorganisms, securing their access to resources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

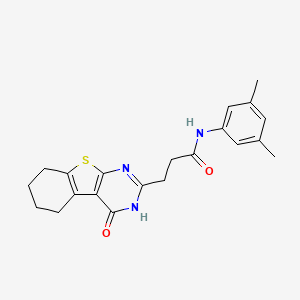

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)